molecular formula C18H24N4O3 B1388697 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1217863-03-0

1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1388697
CAS No.: 1217863-03-0
M. Wt: 344.4 g/mol
InChI Key: KWALVZHHKGVZJN-UHFFFAOYSA-N
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Description

1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH) to achieve selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal product formation.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the regulation of cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isobutyl-7-methyl-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

7-methyl-1-(2-methylpropyl)-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-11(2)10-22-15-14(16(23)20-18(22)25)13(9-12(3)19-15)17(24)21-7-5-4-6-8-21/h9,11H,4-8,10H2,1-3H3,(H,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWALVZHHKGVZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)N(C2=N1)CC(C)C)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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